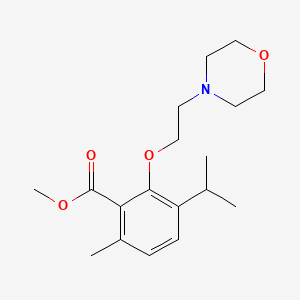
methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a morpholine ring, an ether linkage, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving 2-chloroethylamine and diethylene glycol.
Ether Formation: The morpholine derivative is then reacted with 6-methyl-2-hydroxy-3-propan-2-ylbenzoic acid under basic conditions to form the ether linkage.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, modulating their activity. The ester and ether linkages may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-methyl-2-(2-piperidin-4-ylethoxy)-3-propan-2-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 6-methyl-2-(2-pyrrolidin-4-ylethoxy)-3-propan-2-ylbenzoate: Contains a pyrrolidine ring instead of a morpholine ring.
Methyl 6-methyl-2-(2-azepan-4-ylethoxy)-3-propan-2-ylbenzoate: Features an azepane ring in place of the morpholine ring.
Uniqueness
Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52073-27-5 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H27NO4/c1-13(2)15-6-5-14(3)16(18(20)21-4)17(15)23-12-9-19-7-10-22-11-8-19/h5-6,13H,7-12H2,1-4H3 |
Clé InChI |
STLWFARPOWOHSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)OCCN2CCOCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


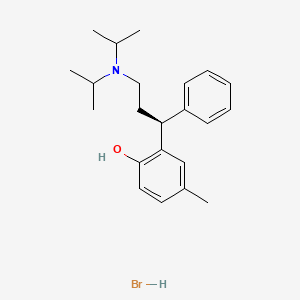
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

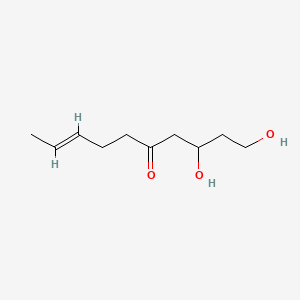

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)


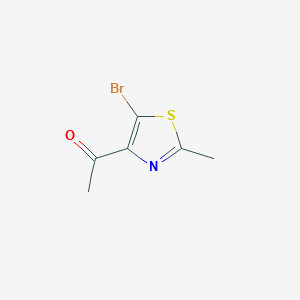
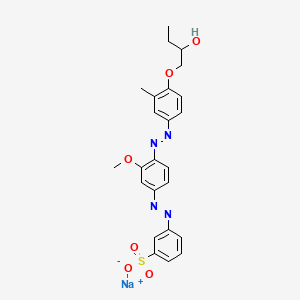
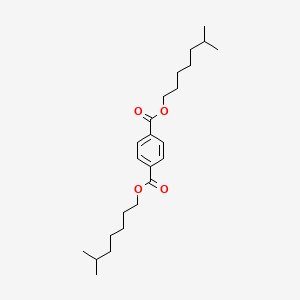
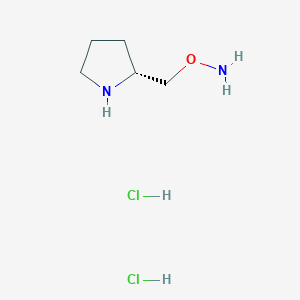
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
